3-Amino-2-(trifluormethyl)pyridin-4-boronsäure

Übersicht

Beschreibung

“3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura cross-coupling, a common transition metal catalyzed carbon–carbon bond forming reaction . This compound is also a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of such compounds often involves the use of boron reagents in Suzuki–Miyaura couplings . The reactivity of potassium organotrifluoroborate salts in Suzuki–Miyaura couplings has been studied . A practical asymmetric synthesis of a related compound, tipranavir, was reported, where the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis

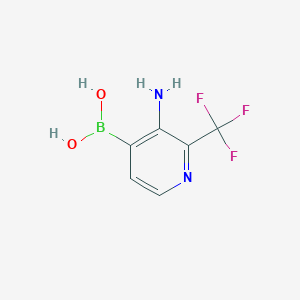

The molecular structure of “3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a boronic acid group. The trifluoromethyl group and the pyridine moiety contribute unique physicochemical properties to the compound .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura cross-coupling reactions . Protodeboronation of boronic esters, a process not well developed, has been reported using a radical approach .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” are influenced by its trifluoromethyl group and pyridine moiety. These groups give the compound unique properties that make it valuable in the agrochemical and pharmaceutical industries .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kreuzkupplung

3-Amino-2-(trifluormethyl)pyridin-4-boronsäure: ist ein wertvolles Reagenz in der Suzuki–Miyaura (SM)-Kreuzkupplung, einer weit verbreiteten Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen . Diese Reaktion ist besonders nützlich aufgrund ihrer milden Bedingungen und ihrer Toleranz gegenüber verschiedenen funktionellen Gruppen. Das Boronsäurederivat kann verwendet werden, um den Pyridin-Rest in komplexere Moleküle einzuführen und so ihre elektronischen und strukturellen Eigenschaften zu verbessern.

Anti-Markovnikov-Hydromethylierung

Diese Verbindung kann an der Anti-Markovnikov-Hydromethylierung von Alkenen teilnehmen . Diese Transformation ist bedeutsam, da sie die Addition einer Trifluormethylgruppe in einer bestimmten Orientierung relativ zur Doppelbindung ermöglicht, was für die Synthese von Molekülen mit präziser Stereochemie genutzt werden kann, die in der Arzneimittelentwicklung und Materialwissenschaft entscheidend ist.

Synthese biologisch aktiver Moleküle

Der Boronsäure-Rest von This compound ist bei der Synthese von Heteroarylbenzylharnstoffen, die eine Glycogensynthasekinase-3-Hemmwirkung aufweisen, von Bedeutung . Diese Anwendung ist besonders relevant im Bereich der pharmazeutischen Chemie, wo die Hemmung spezifischer Enzyme zu therapeutischen Mitteln für Krankheiten wie Alzheimer und Diabetes führen kann.

Zwischenprodukt in der organischen Synthese

Als Zwischenprodukt in der organischen Synthese findet diese Verbindung Anwendungen in der Agrochemie, Pharmazeutik und in der Herstellung von Farbstoffen . Seine Einarbeitung in verschiedene molekulare Frameworks kann wünschenswerte Eigenschaften wie erhöhte Stabilität, Bioaktivität oder Farbeigenschaften verleihen.

Entwicklung neuer Boran-Reagenzien

Die Trifluormethylgruppe in der Verbindung kann zur Entwicklung neuer Boran-Reagenzien führen . Diese Reagenzien sind unerlässlich für verschiedene chemische Transformationen, darunter die oxidative Dehydroborierung, ein kritischer Schritt bei der Verfeinerung der Synthese komplexer organischer Moleküle.

Katalytische Protodeboronierung

In der katalytischen Protodeboronierung kann This compound verwendet werden, um den Bor-Rest am Ende einer synthetischen Sequenz aus Molekülen zu entfernen . Dieser Prozess ist entscheidend für die Herstellung von Molekülen, bei denen die Borgruppe nicht mehr benötigt wird, was eine weitere Funktionalisierung oder Reinigung ermöglicht.

Homologisierung und Kreuzkupplungsreaktionen

Die Verbindung wird auch bei Homologisierungs- und konjunktiven Kreuzkupplungsreaktionen eingesetzt . Diese Reaktionen sind wichtig, um Kohlenstoffketten zu verlängern und neue Kohlenstoff-Kohlenstoff-Bindungen zu schaffen, was für die Synthese komplexer organischer Moleküle von grundlegender Bedeutung ist.

Radikal-polare Crossover-Reaktionen

Schließlich spielt This compound eine Rolle bei Radikal-polaren Crossover-Reaktionen . Diese Reaktionen gehören zu einer breiteren Kategorie von Transformationen, die die Kombination von Radikal- und Polarmechanismen ermöglichen, was zur Bildung neuartiger Verbindungen mit einzigartigen Eigenschaften führt.

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid are likely related to its role in Suzuki–Miyaura cross-coupling reactions. These reactions are used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Boronic acids and their derivatives are known to be relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the action of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action environment can significantly influence the efficacy and stability of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid. The success of Suzuki–Miyaura cross-coupling reactions, in which this compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Zukünftige Richtungen

The future directions for “3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” and similar compounds are promising. The unique properties of trifluoromethylpyridines have led to their widespread use in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future .

Biochemische Analyse

Biochemical Properties

3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its role in biochemical assays and drug development.

Cellular Effects

The effects of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within cells . Additionally, its impact on gene expression can result in altered cellular responses and functions.

Molecular Mechanism

At the molecular level, 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzymes by forming covalent bonds with their active sites. This interaction can block the enzyme’s activity, leading to downstream effects on cellular processes . Furthermore, this compound can bind to specific biomolecules, altering their structure and function. These binding interactions are critical for its role in biochemical assays and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time. Researchers must consider these temporal effects when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, it can inhibit enzymes that catalyze key steps in metabolic pathways, leading to changes in metabolite levels and metabolic flux . These interactions are essential for its role in modulating cellular metabolism and developing therapeutic agents targeting metabolic disorders.

Transport and Distribution

The transport and distribution of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, making it important to study these aspects in detail.

Subcellular Localization

The subcellular localization of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

[3-amino-2-(trifluoromethyl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3N2O2/c8-6(9,10)5-4(11)3(7(13)14)1-2-12-5/h1-2,13-14H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYPERPSLINTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)C(F)(F)F)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

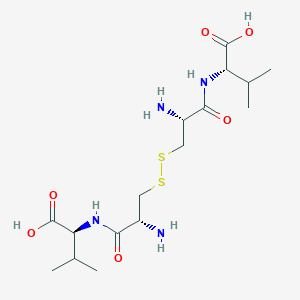

![Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B1447232.png)